molecular formula C11H10O2 B3052896 Isopropylidenephthalide CAS No. 4767-54-8

Isopropylidenephthalide

Cat. No. B3052896
CAS RN: 4767-54-8
M. Wt: 174.2 g/mol
InChI Key: UYTQKTLMMLDERF-UHFFFAOYSA-N
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Description

Isopropylidenephthalide, also known as 3-Propylidenephthalide, is a chemical substance with the CAS registry number 17369-59-4 . It is used for non-medicinal purposes, primarily as a flavor enhancer . It is also known by other names such as 3-Propylidene-1 (3H)-isobenzofuranone and 3-Propylidene-2-benzofuran-1 (3H)-one .


Synthesis Analysis

The synthesis of Isopropylidenephthalide and similar compounds involves the development of new research methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .


Molecular Structure Analysis

The molecular structure of Isopropylidenephthalide is based on structures generated from information available in ECHA’s databases . The molecular formula of Isopropylidenephthalide is C11H10O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Isopropylidenephthalide are determined by its chemical structure and composition . These properties can include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Scientific Research Applications

Structural and Spectroscopic Analysis

Isopropylidenephthalide has been a subject of interest in the field of spectroscopy and structural analysis. For instance, a study focused on the spectroscopic, structural, electronic, and thermodynamical properties of isophthalic acid (IPA), a related compound, using various experimental and theoretical methods. This research is crucial for understanding the interactional behaviors of compounds like isopropylidenephthalide (Bardak et al., 2016).

Biomedical Imaging

Isopropylidenephthalide derivatives have been used in the development of biomedical imaging tools. For example, an isothiocyanate-functionalized tetraphenylethene, synthesized as a fluorescent bioprobe, was used for specific and photostable mitochondrion imaging, crucial for monitoring cellular processes like mitophagy (Zhang et al., 2015).

Organic Synthesis and Resolutions

In organic chemistry, isopropylidenephthalide and its derivatives are employed in the resolution of complex chemical structures. Studies have demonstrated their effectiveness in resolving ortho- and meta-substituted 1-phenylethylamines, indicating their versatility in the resolution of monosubstituted 1-phenylethylamines (Pallavicini et al., 2001).

Materials Science Applications

Isopropylidenephthalide-related compounds, like isoindoles, have found significant applications in materials science. Isoindole-containing BODIPY dyes and phthalocyanines are used in a wide range of scientific fields due to their high fluorescence and color properties (Heugebaert et al., 2012).

Protein Interaction Studies

Isothermal titration calorimetry, a method involving isopropylidenephthalide derivatives, has been applied to study protein-ligand interactions, allosteric cooperativity, and protein folding. This technique is significant in drug discovery and understanding the thermodynamics of biochemical interactions (Weber & Salemme, 2003).

Safety and Hazards

Isopropylidenephthalide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause an allergic skin reaction . Safety measures should be in place when handling this chemical .

properties

IUPAC Name

3-propan-2-ylidene-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQKTLMMLDERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=CC=CC=C2C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284480
Record name Isopropylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylidenephthalide

CAS RN

4767-54-8
Record name NSC37419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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